molecular formula C9H10BrNO3 B2929994 Methyl 2-amino-5-bromo-4-methoxybenzoate CAS No. 169044-96-6

Methyl 2-amino-5-bromo-4-methoxybenzoate

Cat. No.: B2929994
CAS No.: 169044-96-6
M. Wt: 260.087
InChI Key: SFXCMXLNSVHKCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Substituted Benzoate (B1203000) Derivatives in Contemporary Chemical Research

Substituted benzoate derivatives, a class of compounds characterized by a benzene (B151609) ring attached to a carboxyl group with various other functional groups, are foundational pillars in modern chemical research. rsc.organnexechem.com Their versatile structures serve as essential building blocks in organic synthesis, enabling the construction of more complex molecules. acs.orglibretexts.org The reactivity of the benzene ring and the ester functional group can be precisely tuned by the nature and position of its substituents, allowing for a wide range of chemical transformations. mdpi.com

Significance of Methyl 2-amino-5-bromo-4-methoxybenzoate in Academic and Applied Chemical Sciences

This compound is a polysubstituted aromatic compound that holds particular significance as a versatile synthetic intermediate. Its structure is richly functionalized with four distinct groups—an amine (-NH2), a bromine atom (-Br), a methoxy (B1213986) group (-OCH3), and a methyl ester (-COOCH3)—each offering a site for selective chemical modification. This multi-functional nature makes it a valuable precursor for the synthesis of complex heterocyclic compounds and other elaborate organic molecules.

The presence of the bromine atom allows for the introduction of new functionalities through various cross-coupling reactions, while the amino group is a key component for building heterocyclic rings or for conversion into other functional groups. For example, a closely related compound, methyl 2-amino-5-bromobenzoate, is explicitly used as an intermediate in the synthesis of benzothiazines and other complex organic structures. sigmaaldrich.comnih.gov By analogy, this compound serves a similar role as a highly functionalized building block, enabling chemists to construct novel molecular frameworks for potential use in pharmaceutical discovery and materials science.

Overview of Research Scope and Objectives Pertaining to this compound

The primary scope of research involving this compound is centered on its synthesis, characterization, and utilization as a precursor in multi-step organic synthesis. A key objective for researchers is the development of efficient and high-yield synthetic routes to produce this highly substituted arene.

Once synthesized, a significant research focus is the comprehensive characterization of the compound. This involves the use of various analytical techniques to confirm its structure and purity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are employed to elucidate the molecular structure and identify its characteristic functional groups. dergipark.org.tr

Furthermore, for compounds of this class, research often extends to the study of their solid-state properties. For the related compound Methyl 2-amino-5-bromobenzoate, studies have focused on growing single crystals to analyze their structure via X-ray diffraction. researchgate.net Such analyses provide precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the material's properties. Investigations into the nonlinear optical (NLO) properties of these types of crystalline organic materials are also a common research objective, aiming to discover new materials for applications in photonics and optoelectronics. researchgate.net Therefore, the overarching research objective is to fully characterize this compound and explore its synthetic utility for creating novel and functional molecules.

Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
CAS Number 169044-96-6
Molecular Formula C₉H₁₀BrNO₃
Molecular Weight 260.09 g/mol
Synonym 2-Amino-5-bromo-4-methoxy-benzoic acid methyl ester

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-5-bromo-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-13-8-4-7(11)5(3-6(8)10)9(12)14-2/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXCMXLNSVHKCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169044-96-6
Record name methyl 2-amino-5-bromo-4-methoxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways

The traditional synthesis of Methyl 2-amino-5-bromo-4-methoxybenzoate is built upon a foundation of well-understood organic reactions, including esterification, halogenation, and the introduction of amino and methoxy (B1213986) groups onto the benzene (B151609) ring. The sequence of these reactions is crucial for achieving the desired substitution pattern.

The synthesis often commences with a precursor acid, 2-amino-4-methoxybenzoic acid. nih.gov The conversion of this carboxylic acid to its corresponding methyl ester, Methyl 2-amino-4-methoxybenzoate, is a critical initial step. This transformation is typically achieved through Fischer esterification, where the carboxylic acid is reacted with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride. nih.gov The reaction is generally heated to reflux to drive the equilibrium towards the ester product. google.com Another approach involves the use of phosphorus pentoxide or polyphosphoric acids, which can facilitate the esterification of aminobenzoic acids with phenols at temperatures between 80°C and 120°C. google.com

Alternatively, the ester can be formed from the reaction of an acid chloride with an alcohol, or through transesterification from another ester, often using an acid catalyst to drive the reaction. nih.gov For sensitive substrates, reacting a carboxylic acid with 4-methoxyphenyldiazomethane can yield the desired ester under milder conditions. nih.gov

Table 1: Common Esterification Methods for Benzoic Acid Derivatives
MethodReagentsTypical ConditionsReference
Fischer EsterificationCarboxylic acid, Methanol, Acid catalyst (e.g., H₂SO₄)Reflux nih.govgoogle.com
Phosphorus Pentoxide/Polyphosphoric AcidCarboxylic acid, Phenol, P₂O₅ or PPA80-120°C google.com
From Acid ChloridesAcid chloride, 4-methoxybenzyl alcohol, BaseVaries nih.gov
Diazomethane MethodCarboxylic acid, 4-methoxyphenyldiazomethaneDiethyl ether/Dichloromethane nih.gov

With the methyl ester precursor, Methyl 2-amino-4-methoxybenzoate, in hand, the next key step is the regioselective introduction of a bromine atom at the C5 position. The directing effects of the existing amino and methoxy groups are paramount in this electrophilic aromatic substitution reaction. Both groups are ortho-, para-directing, and the position para to the strongly activating amino group and ortho to the methoxy group is highly favored for substitution.

A common and effective brominating agent for this transformation is N-Bromosuccinimide (NBS). nih.gov The reaction is often carried out in a suitable solvent like acetonitrile (B52724) or a halogenated hydrocarbon. nih.govgoogle.com Other brominating agents such as elemental bromine (Br₂) in acetic acid can also be employed. chemicalbook.com The choice of reagent and reaction conditions is critical to ensure monobromination and prevent the formation of di- or tri-brominated byproducts. nih.gov For less reactive substrates, a combination of NBS and a strong acid like concentrated sulfuric acid may be necessary. organic-chemistry.org

Table 2: Comparison of Bromination Reagents for Aromatic Scaffolds
ReagentTypical SolventKey CharacteristicsReference
N-Bromosuccinimide (NBS)Acetonitrile, THF, Silica (B1680970) GelHighly regioselective, good for activated rings. nih.govresearchgate.net nih.govresearchgate.net
Bromine (Br₂)Acetic Acid, DichloromethaneStrong brominating agent, can lead to multiple substitutions if not controlled. nih.govchemicalbook.com nih.govchemicalbook.com
Ammonium Bromide / OxoneMethanol or WaterMild conditions, good yields for activated rings. organic-chemistry.org organic-chemistry.org
Tribromoisocyanuric acid (TBCA)Trifluoroacetic acidEffective for moderately deactivated arenes. organic-chemistry.org organic-chemistry.org

For instance, a synthesis could begin with a methoxy-substituted benzoic acid. A nitro group can be introduced via nitration, which is then reduced to an amino group. The reduction of the nitro group is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or using reducing agents such as tin(II) chloride. The order of these functional group interconversions relative to esterification and halogenation is critical to ensure the correct isomer is produced. googleapis.com The amino group, being a strong activating group, plays a significant role in directing subsequent electrophilic substitutions. mdpi.com

Advanced Synthetic Approaches and Process Optimization

Recent advancements in synthetic chemistry have focused on improving the efficiency, yield, and purity of this compound. These efforts include the development of catalytic methods and the fine-tuning of reaction conditions.

Catalysis offers a powerful tool for enhancing the synthesis of complex molecules like this compound. Palladium-catalyzed cross-coupling reactions, for example, are widely used for forming carbon-carbon and carbon-heteroatom bonds. While not directly applied in the final bromination step, catalytic methods are instrumental in synthesizing substituted aniline (B41778) precursors. acs.orgresearchgate.net For instance, palladium-catalyzed amination reactions can be used to introduce the amino group onto an aromatic ring.

In the context of halogenation, various catalysts have been explored to improve regioselectivity and reaction rates. Iodobenzene has been used as a recyclable catalyst with m-chloroperbenzoic acid for the monobromination of electron-rich aromatic compounds. organic-chemistry.org Zeolites have also been shown to induce high para-selectivity in the electrophilic bromination of substituted benzenes. researchgate.net These catalytic systems can offer milder reaction conditions and reduce the formation of unwanted byproducts.

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. researchgate.net For the bromination step, key parameters to consider include the choice of solvent, reaction temperature, and the stoichiometry of the brominating agent. Studies have shown that for activated aromatic compounds, the use of N-bromosuccinimide in solvents like acetonitrile or even on silica gel can provide high para-selectivity. nih.govresearchgate.net

For example, the bromination of a similar compound, methyl 3-methoxy-4-methylbenzoate, with NBS was optimized by conducting the reaction in ethyl acetate (B1210297) or chlorobenzene (B131634) at 0 to 5°C under UV illumination, achieving yields of up to 95%. google.com Careful control of temperature is essential, as higher temperatures can lead to side reactions and decreased selectivity. The molar ratio of the substrate to the brominating agent is also finely tuned to favor monosubstitution. organic-chemistry.org Post-reaction workup and purification techniques, such as recrystallization or chromatography, are then employed to isolate this compound in high purity.

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The synthesis of highly substituted anilines and benzoates like this compound often involves multi-step processes that can utilize hazardous reagents and generate significant waste. nih.govnih.gov Applying the principles of green chemistry aims to mitigate these issues by designing safer, more efficient, and environmentally benign synthetic pathways. rroij.com Key strategies include the use of safer solvents, catalytic methods over stoichiometric reagents, and improving atom economy. researchgate.net

While a specific, fully optimized "green" synthesis for this compound is not extensively documented, principles can be applied to its general synthetic pathway, which typically involves nitration, reduction of the nitro group, bromination, and esterification.

Catalytic Reduction: A pivotal step in synthesizing this compound is the reduction of a nitro-substituted precursor. Traditional methods often use stoichiometric reducing agents like iron powder in acidic conditions or tin(II) chloride. stackexchange.com A greener alternative is catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) with hydrogen gas. sciencemadness.org This method offers high efficiency and produces water as the primary byproduct, significantly reducing waste. The use of catalysts is a cornerstone of green chemistry, minimizing waste by being effective in small amounts and often being recyclable. researchgate.net

Solvent Selection: The choice of solvent is critical, as solvents often constitute the bulk of chemical waste. rroij.com Traditional syntheses may use chlorinated solvents like dichloromethane. researchgate.net Green chemistry promotes the use of safer, less volatile, and recyclable solvents such as ethanol, methanol, or in some cases, water.

By integrating these principles—such as replacing stoichiometric reductions with catalytic hydrogenation and selecting environmentally benign solvents—the synthesis of this compound can be made more sustainable.

Chemical Reactivity and Derivatization of this compound

This compound is a polysubstituted aromatic compound featuring several reactive functional groups: an amino (-NH2) group, a bromo (-Br) substituent, a methoxy (-OCH3) group, and a methyl ester (-COOCH3) group. This combination of electron-donating (amino, methoxy) and electron-withdrawing (ester) groups, along with the reactive bromo handle, makes it a versatile intermediate for the synthesis of more complex molecules. Its reactivity is centered on transformations of these key functional groups.

Nucleophilic Substitution Reactions Involving the Bromo Moiety of this compound

The bromine atom on the aromatic ring is a key site for synthetic modification. While classical nucleophilic aromatic substitution (SNAr) typically requires strong electron-withdrawing groups ortho or para to the leaving group to activate the ring, the primary utility of the bromo moiety in this compound is for transition-metal-catalyzed cross-coupling reactions. libretexts.orgstackexchange.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Potential palladium-catalyzed cross-coupling reactions include:

Suzuki Coupling: Reaction with boronic acids or esters to form a C-C bond.

Heck Coupling: Reaction with alkenes to introduce a vinyl group.

Buchwald-Hartwig Amination: Reaction with amines to replace the bromine with a new nitrogen-based substituent. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes to form a C-C triple bond.

These transformations allow for the elaboration of the molecular scaffold, making the bromo group a versatile anchor for introducing significant structural diversity.

Table 1: Potential Cross-Coupling Reactions at the Bromo Moiety
Reaction NameCoupling PartnerBond FormedTypical Catalyst System
Suzuki CouplingAryl/Alkyl Boronic Acid (R-B(OH)₂)C-C (Aryl-Aryl, Aryl-Alkyl)Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base (e.g., Na₂CO₃)
Heck CouplingAlkene (R-CH=CH₂)C-C (Aryl-Vinyl)Pd(OAc)₂ with a phosphine ligand, and a base (e.g., Et₃N)
Buchwald-Hartwig AminationAmine (R₂NH)C-N (Aryl-Amine)Pd catalyst (e.g., Pd₂(dba)₃) with a specialized phosphine ligand (e.g., BINAP), and a strong base (e.g., NaOtBu)
Sonogashira CouplingTerminal Alkyne (R-C≡CH)C-C (Aryl-Alkynyl)Pd catalyst, a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N)

Reduction Reactions of Functional Groups within this compound

The functional groups within this compound susceptible to reduction are primarily the methyl ester and the aromatic ring itself, although the latter requires harsh conditions. The amino group is already in its most reduced state.

The most common reduction reaction for this molecule involves the conversion of the methyl ester group to a primary alcohol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. The resulting compound would be (2-amino-5-bromo-4-methoxyphenyl)methanol. Milder reagents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters.

It is important to distinguish this from the reduction of a nitro group, which is a key step in the synthesis of the title compound from a nitro-aromatic precursor. Selective reduction of a nitro group in the presence of an ester is readily achievable with various reagents, including catalytic hydrogenation or metals like tin or iron in acid. stackexchange.com

Coupling Reactions and Complex Ligand Formation with this compound

As discussed in section 2.3.1, the bromo group is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. researchgate.net

Beyond its role in coupling reactions, this compound possesses functionalities that allow it to act as a precursor to chelating ligands for metal ions. The primary amino group and the oxygen atoms of the methoxy and ester groups can serve as coordination sites. nih.gov

A common strategy to enhance its ligand properties is through derivatization of the amino group. For instance, condensation of the primary amine with an aldehyde or ketone forms a Schiff base (imine). These Schiff base derivatives are highly versatile ligands capable of forming stable complexes with a wide range of transition metals. The resulting metal complexes have applications in catalysis and materials science. nih.gov The structure of the ligand can be tailored by choosing different carbonyl compounds, allowing for fine-tuning of the electronic and steric properties of the resulting metal complex.

Other Chemical Transformations and Functional Group Interconversions of this compound

The various functional groups on this compound allow for a range of other chemical transformations.

Reactions of the Amino Group: The primary amino group is nucleophilic and can undergo standard reactions such as acylation (reaction with acyl chlorides or anhydrides to form amides) and sulfonylation (reaction with sulfonyl chlorides to form sulfonamides). It can also be alkylated. Derivatization of the amino group is a common strategy to modify the compound's properties or to prepare it for subsequent reactions. mdpi.com

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (2-amino-5-bromo-4-methoxybenzoic acid) under either acidic or basic conditions. chemspider.com Basic hydrolysis, using a reagent like sodium hydroxide (B78521) in a water/methanol mixture followed by acidic workup, is a common method. This transformation is useful for synthesizing derivatives where a carboxylic acid functionality is required. nih.gov

Diazotization: The primary aromatic amine can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures. The resulting diazonium salt is a versatile intermediate that can undergo a variety of Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -Cl, -CN, -OH) in place of the original amino group.

Table 2: Summary of Other Functional Group Transformations
Functional GroupReaction TypeReagent(s)Product Functional Group
Amino (-NH₂)AcylationAcyl chloride (RCOCl) or Anhydride ((RCO)₂O)Amide (-NHCOR)
Amino (-NH₂)DiazotizationNaNO₂, HCl (0-5 °C)Diazonium Salt (-N₂⁺Cl⁻)
Methyl Ester (-COOCH₃)Hydrolysis (saponification)1. NaOH, H₂O/MeOH 2. H₃O⁺Carboxylic Acid (-COOH)
Methyl Ester (-COOCH₃)ReductionLiAlH₄Primary Alcohol (-CH₂OH)

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications for Methyl 2-amino-5-bromo-4-methoxybenzoate

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of electromagnetic radiation, specific functional groups and their vibrational modes can be identified, offering a holistic view of the molecular structure.

Key functional groups expected to show characteristic absorption bands include the amino (N-H), methoxy (B1213986) (C-O-C), ester (C=O and C-O), and aromatic (C-H and C=C) moieties. The N-H stretching vibrations of the primary amine are anticipated to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic ring and the methyl groups of the methoxy and ester functionalities are expected in the 2850-3100 cm⁻¹ range. The prominent carbonyl (C=O) stretching vibration of the ester group is predicted to be a strong band around 1700-1730 cm⁻¹. The C-O stretching vibrations of the ester and methoxy groups would likely be observed in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ range.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amino (N-H)Symmetric & Asymmetric Stretching3300 - 3500
Aromatic (C-H)Stretching3000 - 3100
Aliphatic (C-H)Stretching2850 - 2960
Ester (C=O)Stretching1700 - 1730
Aromatic (C=C)Stretching1450 - 1600
Ester (C-O)Stretching1100 - 1300
Methoxy (C-O)Stretching1000 - 1250
C-BrStretching500 - 600

This table is based on theoretical predictions and typical infrared absorption frequencies for the respective functional groups.

Complementary to FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy provides information about the vibrational modes of a molecule based on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C=C Stretching1580 - 1610
Aromatic Ring Breathing~1000
C-H Bending (in-plane)1000 - 1300
C-H Bending (out-of-plane)750 - 1000
C-Br Stretching500 - 600

This table is based on theoretical predictions and typical Raman shifts for the respective vibrational modes.

X-ray Diffraction Analysis of this compound

Detailed single-crystal X-ray diffraction data for this compound is not publicly available. However, a comprehensive structural analysis of the closely related compound, Methyl 2-amino-5-bromobenzoate, provides valuable insights into the likely molecular conformation and crystal packing. The substitution of a methoxy group at the C4 position is expected to influence the crystal packing and intermolecular interactions, but the fundamental molecular geometry is anticipated to share common features.

Good quality single crystals of Methyl 2-amino-5-bromobenzoate (M2A5B) have been grown using the slow evaporation solution growth technique. researchgate.net The crystal structure was determined by single-crystal X-ray diffraction, revealing that the compound crystallizes in the monoclinic space group P21. researchgate.net

The analysis of the diffraction data provided precise measurements of the unit cell dimensions and other crystallographic parameters, which are summarized in the table below.

Interactive Data Table: Crystal Data and Structure Refinement for Methyl 2-amino-5-bromobenzoate researchgate.net

ParameterValue
Empirical formulaC₈H₈BrNO₂
Formula weight230.05
Crystal systemMonoclinic
Space groupP2₁
a (Å)3.9852 (2)
b (Å)9.1078 (5)
c (Å)12.1409 (7)
β (°)95.238 (3)
Volume (ų)438.83 (4)
Z2
Calculated density (Mg m⁻³)1.741
Absorption coefficient (mm⁻¹)4.64
F(000)228
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)296
R-factor0.023
wR-factor0.045

The molecular structure of Methyl 2-amino-5-bromobenzoate reveals a dihedral angle of 5.73 (12)° between the aromatic ring and the methyl acetate (B1210297) side chain. researchgate.net A key feature of its conformation is the presence of an intramolecular N—H⋯O hydrogen bond, which forms an S(6) ring motif. researchgate.net This interaction contributes to the stabilization of the molecular conformation. researchgate.net

The presence of a methoxy group in this compound would introduce an additional potential hydrogen bond acceptor site, which could lead to a more complex network of intermolecular interactions. The steric bulk and electronic effects of the methoxy group would also likely influence the packing arrangement of the molecules in the crystal lattice.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. The study of polymorphism is of significant importance in the pharmaceutical and materials science industries.

To date, no specific studies on the polymorphism of this compound have been reported in the scientific literature. The investigation of its polymorphic behavior would require systematic crystallization experiments under various conditions, followed by characterization of the resulting solid forms using techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). Such studies would be valuable in understanding the solid-state properties of this compound and identifying any potential polymorphs with different characteristics.

Advanced Computational Chemistry Studies

Density Functional Theory (DFT) Calculations on Methyl 2-amino-5-bromo-4-methoxybenzoate

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other properties with a favorable balance of accuracy and computational cost. While specific DFT studies focused exclusively on this compound are not extensively published, analysis can be robustly inferred from studies on highly analogous compounds, such as Methyl 2-amino-5-bromobenzoate. researchgate.netresearchgate.netresearchgate.net

Geometry optimization calculations aim to find the minimum energy arrangement of atoms in a molecule, representing its most stable three-dimensional structure. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its equilibrium geometry. researchgate.netdocumentsdelivered.com

A key structural feature expected in this molecule is the formation of an intramolecular hydrogen bond between one of the hydrogen atoms of the amino (-NH2) group and the carbonyl oxygen of the methyl ester (-COOCH3) group. researchgate.net This interaction forms a stable six-membered pseudo-ring, referred to as an S(6) ring motif, which significantly influences the molecule's conformation. researchgate.net This hydrogen bond tends to lock the methyl ester group nearly coplanar with the aromatic ring. In the analogous compound Methyl 2-amino-5-bromobenzoate, the dihedral angle between the aromatic ring and the methyl acetate (B1210297) side chain is reported to be a mere 5.73°. researchgate.net The addition of the 4-methoxy group is not expected to significantly disrupt this planarity.

The optimized geometric parameters, including bond lengths and angles, would be in good agreement with values derived from experimental techniques like X-ray crystallography.

Table 1: Predicted Optimized Geometric Parameters (based on analogous compounds) This table presents expected values based on DFT calculations of structurally similar molecules. Actual values may vary.

ParameterExpected Value (Å or °)Comment
C=O Bond Length~1.22 ÅTypical carbonyl double bond.
C-N (amino) Bond Length~1.36 ÅShows partial double bond character due to resonance with the ring.
N-H···O (H-bond) Distance~2.1 ÅIndicates a moderate strength intramolecular hydrogen bond.
C-Br Bond Length~1.90 ÅStandard for a bromine atom attached to an aromatic ring.
Ring-Ester Dihedral Angle< 10°Near-coplanarity enforced by the S(6) ring motif.

DFT calculations are highly effective at predicting spectroscopic properties. Harmonic vibrational frequency calculations can simulate the infrared (IR) and Raman spectra of a molecule. researchgate.net By analyzing the computed vibrational modes, specific bands in the experimental spectra can be assigned to corresponding molecular motions, such as stretching, bending, and rocking of functional groups. ijtsrd.com

For this compound, key predicted vibrational modes would include:

N-H Stretching: Asymmetric and symmetric stretching of the amino group, typically appearing in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic and methyl group C-H stretches, usually found between 2900-3100 cm⁻¹.

C=O Stretching: A strong, characteristic band for the ester carbonyl group, expected around 1670-1690 cm⁻¹. The intramolecular hydrogen bond can shift this to a lower frequency.

C-O Stretching: Asymmetric and symmetric stretches for the ester and methoxy (B1213986) ether linkages.

C-Br Stretching: A lower frequency vibration, characteristic of the carbon-bromine bond.

Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), which are invaluable for structural elucidation. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) Based on DFT studies of Methyl 2-amino-5-bromobenzoate and other substituted aromatics. researchgate.netijtsrd.com

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Expected Intensity
N-H Stretching3350 - 3480Medium
C-H Stretching (Aromatic)3050 - 3100Medium-Weak
C=O Stretching (Ester)1670 - 1690Strong
C-N Stretching1250 - 1350Medium-Strong
C-O-C Stretching (Methoxy/Ester)1050 - 1250Strong

Frontier Molecular Orbital (FMO) theory is a key application of electronic structure calculations for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. umn.edu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive and has higher polarizability. researchgate.net

For this compound, the electron-donating amino (-NH2) and methoxy (-OCH3) groups would significantly influence the HOMO, leading to high electron density distributed across the aromatic ring and these substituents. Conversely, the electron-withdrawing methyl ester group would contribute significantly to the LUMO. This distribution indicates that the molecule would be susceptible to electrophilic attack on the ring and nucleophilic attack at the ester carbonyl carbon. DFT calculations on the similar Methyl 2-amino-5-bromobenzoate show that charge transfer occurs within the molecule. researchgate.netdocumentsdelivered.com

Table 3: Predicted Frontier Molecular Orbital Properties Energy values are based on DFT calculations for Methyl 2-amino-5-bromobenzoate. researchgate.net

ParameterPredicted ValueInterpretation
HOMO Energy~ -5.8 eVIndicates electron-donating capability. Localized on the ring and amino group.
LUMO Energy~ -1.4 eVIndicates electron-accepting capability. Influenced by the ester group.
HOMO-LUMO Gap (ΔE)~ 4.4 eVIndicates moderate chemical reactivity and stability.

Molecular Dynamics Simulations and Conformation Analysis of this compound

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and interactions with the environment (e.g., solvent). mdpi.com

For this compound, an MD simulation would reveal:

Conformational Flexibility: Although the intramolecular hydrogen bond restricts the orientation of the ester group, the methoxy group and the methyl part of the ester retain rotational freedom. MD simulations can quantify the rotational barriers and preferred orientations of these groups.

Solvent Interactions: Placing the molecule in a simulated solvent box (e.g., water or an organic solvent) would show how solvent molecules arrange around it, highlighting specific hydrogen bonding and van der Waals interactions. This is crucial for understanding its solubility and behavior in solution.

Vibrational Motions: MD simulations capture the dynamic fluctuations of bond lengths and angles at a given temperature, providing a more realistic picture of molecular motion than static DFT calculations.

Studies on similar aromatic molecules like anisole (B1667542) in various environments have demonstrated how MD can reveal diffusion mechanisms and preferential orientations within a medium. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling Involving this compound

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of molecules with their biological activity or physical properties. These models are built by calculating a set of numerical parameters, known as molecular descriptors, and using them to create a mathematical equation that predicts the target property. nih.gov

If this compound were part of a series of compounds being tested for a specific biological activity (e.g., enzyme inhibition), a QSAR study could be performed. mdpi.comresearchgate.net

Descriptor Calculation: A wide range of descriptors for the molecule would be calculated using its computed 3D structure. These include:

Constitutional Descriptors: Molecular weight, atom counts.

Topological Descriptors: Indices describing molecular branching and connectivity.

Geometric Descriptors: Molecular surface area, volume.

Quantum-Chemical Descriptors: Dipole moment, polarizability, HOMO/LUMO energies, partial atomic charges.

Model Building: Using a dataset of related molecules and their measured activities, statistical methods like Partial Least Squares (PLS) regression are used to build a model. nih.gov

Prediction: The resulting QSAR model could then be used to predict the activity of new, unsynthesized derivatives, guiding further research. QSAR studies on aminobenzoic acid derivatives have shown that properties like hydrophobicity and molar refractivity are often crucial for their biological activity. nih.gov

Mechanistic Studies and Reaction Pathway Elucidation using Computational Methods for this compound

Computational methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify the lowest-energy pathway from reactants to products. nih.gov

This involves:

Locating Stationary Points: Optimizing the geometries of reactants, products, and any intermediates.

Finding Transition States (TS): Locating the saddle point on the potential energy surface that connects reactants and products. The energy of the TS determines the activation energy of the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations confirm that a given TS correctly connects the desired reactants and products.

For this compound, such studies could be applied to understand its synthesis (e.g., the bromination and nitration/reduction sequence of a precursor) or its subsequent reactivity. For example, in reactions involving substituted anilines, computational studies can determine whether a reaction proceeds via nucleophilic substitution, radical addition, or another pathway by comparing the activation energies of the different possible routes. nih.govmdpi.com These calculations provide a detailed, step-by-step picture of bond-making and bond-breaking processes that are often impossible to observe experimentally.

Molecular Docking Studies and Binding Interactions of this compound with Biological Targets

Extensive searches of scientific literature and computational chemistry databases did not yield any specific molecular docking studies conducted on this compound. Consequently, there is no reported data on its binding interactions with specific biological targets, including details on binding affinities, interaction types (such as hydrogen bonds or hydrophobic interactions), or the specific amino acid residues involved in any potential binding.

While computational studies, including molecular docking, have been performed on structurally related compounds such as other substituted anthranilic acid or aminobenzoic acid derivatives, this information is not directly applicable to this compound. The unique substitution pattern of the bromo, amino, and methoxy groups on the benzoate (B1203000) core dictates its specific electronic and steric properties, which in turn govern its potential interactions with biological macromolecules. Therefore, extrapolating binding data from different, albeit related, molecules would be scientifically inaccurate.

The absence of such studies indicates a gap in the current research landscape. Future computational investigations would be necessary to elucidate the potential biological targets of this compound and to understand its mode of interaction at a molecular level. Such studies would be invaluable in predicting its pharmacological potential and guiding further experimental research.

Biological Activity and Mechanistic Investigations

Antimicrobial Activity of Methyl 2-amino-5-bromo-4-methoxybenzoate and its Derivatives

While specific studies on the antimicrobial properties of this compound are not extensively documented in publicly available research, the evaluation of its derivatives and structurally related compounds provides insight into its potential efficacy against various microbial strains. The presence of bromine and amino groups on an aromatic ring is a feature found in various synthetic compounds with demonstrated antimicrobial effects.

Derivatives containing the aminobenzoate moiety have been synthesized and evaluated for their antibacterial properties. For instance, a series of triaryl derivatives, structurally related to aminobenzoic acid compounds, demonstrated significant improvements in antimicrobial activity against Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) being drastically reduced from 256 to 1 μg/mL through rational design and synthesis. nih.gov Another study on N-substituted-β-amino acid derivatives showed good activity against Staphylococcus aureus and Mycobacterium luteum, with some compounds exhibiting MIC values as low as 15.6 µg/mL. mdpi.com

The following table summarizes the MIC values of some aminobenzoic acid derivatives against selected bacterial strains, illustrating the potential of this class of compounds.

Compound ClassBacterial StrainMIC (μg/mL)
Triaryl DerivativesStreptococcus pneumoniae1 - 256
N-substituted-β-amino acid derivativesStaphylococcus aureus31.2 - 500
N-substituted-β-amino acid derivativesMycobacterium luteum15.6 - 500

This data is based on derivatives and not on this compound itself.

The antifungal potential of compounds structurally similar to this compound has also been an area of investigation. For example, synthesized 2-amino-4,5-diarylthiazole derivatives have been evaluated for their activity against Candida albicans. One of the most active compounds in this series exhibited a minimum inhibitory concentration required to inhibit 80% of fungal growth (MIC80) of 9 μM, which is comparable to the standard antifungal drug fluconazole. nih.gov Additionally, studies on brominated resorcinol (B1680541) dimers have shown their potential as antifungal agents, with one derivative displaying potent activity against Candida albicans. nih.gov Another study highlighted that 3′-amino modifications of N4-alkyl-5-methylcytidines significantly enhance their antifungal properties, particularly against the Aspergillus genus. rsc.org

The table below presents the antifungal activity of some of these related compounds.

Compound ClassFungal StrainMIC80 (μM)
2-amino-4,5-diarylthiazole derivativeCandida albicans9
N4-alkyl-5-methylcytidine derivativeAspergillus genus-
Brominated resorcinol dimerCandida albicans-

This data is based on derivatives and analogues and not on this compound itself.

The precise mechanism of antimicrobial action for this compound is not yet elucidated. However, based on related structures, several mechanisms can be proposed. For many flavonoid derivatives, which share some structural features, antimicrobial activity is often linked to their ability to disrupt the bacterial cytoplasmic membrane, inhibit nucleic acid synthesis, or interfere with energy metabolism. nih.gov

For some compounds, the mechanism involves the inhibition of essential bacterial enzymes. For example, the antibacterial activity of certain triaryl derivatives is attributed to the inhibition of the interaction between bacterial RNA polymerase (RNAP) and sigma (σ) factors, which is a crucial step in bacterial transcription. nih.gov Another proposed mechanism for some antibacterial agents is the damage to the bacterial cell wall. For instance, sophoraflavanone G is thought to bind directly to peptidoglycan in the cell wall of S. aureus, leading to cell damage and death. researchgate.net The antibacterial effect of saccharin (B28170) and its derivatives is believed to stem from its transformation into an activated form that can interfere with folic acid synthesis in bacteria. mdpi.com

Anticancer / Antiproliferative Activity of this compound Analogues

The anticancer potential of analogues of this compound has been explored through various in vitro studies, focusing on their cytotoxic effects on different cancer cell lines.

While direct cytotoxicity data for this compound is scarce, studies on its analogues provide valuable insights. For example, a series of S-glycosyl and S-alkyl derivatives of 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one were screened for their antiproliferative activity against human cancer cell lines. One of the compounds showed significant cytotoxicity with IC50 values of 8.5±0.72 μg/mL for MCF-7 (breast cancer), 9.4±0.84 μg/mL for HepG2 (liver cancer), and 11.7±0.89 μg/mL for HCT-116 (colon cancer). researchgate.net

The following table summarizes the in vitro cytotoxicity of a representative analogue.

Compound AnalogueCell LineIC50 (μg/mL)
4-amino-3-mercapto-1,2,4-triazin-5(4H)-one derivativeMCF-78.5 ± 0.72
4-amino-3-mercapto-1,2,4-triazin-5(4H)-one derivativeHepG29.4 ± 0.84
4-amino-3-mercapto-1,2,4-triazin-5(4H)-one derivativeHCT-11611.7 ± 0.89

This data is based on analogues and not on this compound itself.

The molecular mechanisms underlying the anticancer activity of this compound analogues are still under investigation. However, for some related compounds, potential molecular targets have been identified. For instance, a molecular docking study of a cytotoxic 4-amino-3-mercapto-1,2,4-triazinone derivative suggested its ability to inhibit thymidylate synthase, a key enzyme in DNA synthesis, which is a target for some chemotherapy drugs. researchgate.net The anticancer activity of other heterocyclic compounds, such as pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govrsc.orgresearchgate.nettriazine sulfonamides, has been demonstrated to be potent, with IC50 values in the micromolar range, suggesting strong interaction with their molecular targets. researchgate.net

Structure-Activity Relationship (SAR) Studies for Antiproliferative Effects

While specific structure-activity relationship (SAR) studies focusing exclusively on the antiproliferative effects of this compound are not extensively documented in publicly available literature, insights can be drawn from broader studies on related substituted aminobenzoic acid and benzamide (B126) derivatives. The antiproliferative potential of such compounds is often influenced by the nature and position of substituents on the benzene (B151609) ring.

The core structure, featuring an amino group and a carboxyl group on an aromatic ring, is a common scaffold in molecules with diverse biological activities, including anticancer properties. The presence of a bromine atom, a methoxy (B1213986) group, and the methyl ester functionality on this scaffold are key determinants of its potential efficacy.

Halogen Substitution: The presence of a halogen, such as the bromine atom at the C-5 position, can significantly influence the lipophilicity and electronic properties of the molecule. Increased lipophilicity can enhance cell membrane permeability, potentially leading to higher intracellular concentrations of the compound. Furthermore, halogens can participate in halogen bonding, a type of non-covalent interaction that can influence binding to biological targets. In various classes of anticancer compounds, halogen substitution has been shown to modulate activity, with the specific effect being position-dependent.

Methoxy Group: The methoxy group at the C-4 position is an electron-donating group that can influence the electronic distribution within the aromatic ring. This can modulate the reactivity of the molecule and its ability to interact with biological targets. In some series of compounds, methoxy groups have been associated with increased antiproliferative activity.

Methyl Ester: The methyl ester of the carboxylic acid group also impacts the molecule's properties. Esterification of the carboxylic acid can increase lipophilicity compared to the free acid, which may affect cellular uptake and distribution.

Studies on related scaffolds, such as 2-morpholinobenzoic acid derivatives, have demonstrated that the substitution pattern on the central aromatic ring is crucial for antiproliferative activity. nih.govrsc.org For instance, alterations in the substitution pattern of a 2-morpholinobenzoic acid scaffold from a 2,5- to a 2,4-relationship resulted in a decrease in inhibitory activity against certain enzymes implicated in cancer. nih.gov While these are different molecular scaffolds, they highlight the general principle that the spatial arrangement of functional groups on a benzoic acid derivative is a key factor in its biological activity.

Table 1: Influence of Functional Groups on Potential Antiproliferative Activity

Functional Group Position Potential Influence on Activity
Amino C-2 Hydrogen bonding, target interaction
Bromo C-5 Lipophilicity, halogen bonding, cell permeability
Methoxy C-4 Electronic properties, target interaction
Methyl Ester C-1 Lipophilicity, cellular uptake

Enzyme Inhibition Studies of this compound

Specific enzymes that are directly targeted by this compound have not been definitively identified in the available scientific literature. However, the aminobenzoic acid scaffold is present in a variety of compounds known to inhibit specific enzyme classes. nih.gov Derivatives of p-aminobenzoic acid (PABA), for instance, have been investigated as inhibitors of enzymes such as cholinesterases. nih.gov

Given the structural similarities to other biologically active molecules, potential enzyme targets for this compound could include those involved in cell proliferation and inflammation pathways. For example, some benzoic acid derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation. researchgate.net Other related heterocyclic compounds containing the aminobenzoic acid motif have been explored as inhibitors of enzymes like DNA gyrase and topoisomerase, which are crucial for bacterial replication. nih.gov

It is important to note that without direct experimental evidence, the identification of target enzymes for this compound remains speculative and requires further investigation.

Due to the lack of identified specific enzyme targets for this compound, no kinetic characterization of its enzyme inhibition has been reported. Kinetic studies are essential to understand how a compound interacts with its target enzyme, including determining the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constants (Ki or IC50 values). Such studies would be a necessary next step following the identification of a specific biological target.

A proposed mechanism of enzyme inhibition by this compound is currently not available, as this would be contingent on the identification of a specific enzyme target and subsequent mechanistic studies. Generally, small molecule inhibitors like this can interact with an enzyme's active site or an allosteric site through a combination of hydrogen bonds, hydrophobic interactions, and other non-covalent forces. The amino, bromo, and methoxy groups on the aromatic ring would likely play key roles in orienting the molecule within a binding pocket and establishing specific interactions that lead to the inhibition of the enzyme's catalytic activity. acs.org

Other Reported Biological Activities of this compound and Related Compounds

While direct studies on the anti-inflammatory properties of this compound are limited, the broader class of aminobenzoic acid derivatives has been associated with anti-inflammatory effects. nih.govresearchgate.net For example, para-aminobenzoic acid (PABA) and its derivatives are known to possess anti-inflammatory activity. nih.gov

The mechanism of anti-inflammatory action for some benzoic acid derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation. researchgate.net The structural features of this compound, including the aminobenzoic acid core, suggest that it could potentially exhibit similar properties. The substituents on the aromatic ring would be expected to modulate this activity.

Further research is necessary to confirm and characterize the potential anti-inflammatory effects of this compound and to elucidate the underlying mechanisms.

Antimalarial Effects

There is currently no specific research available in the public domain detailing the antimalarial effects of this compound. Studies on other substituted aminoquinolines and related structures have shown antimalarial activity, but these findings cannot be directly extrapolated to the subject compound without specific experimental validation. nih.govresearchgate.net

Anticonvulsant Activities

An extensive search of scientific databases and literature did not yield any studies focused on the anticonvulsant properties of this compound. The general class of excitatory amino acid antagonists has been investigated for anticonvulsant properties, but specific data for this compound is absent. nih.govnih.gov

In Silico Prediction of Biological Activity and ADMET Properties of this compound

Drug-Likeness and Pharmacokinetic Property Prediction

While computational, or in silico, tools are commonly used to predict the drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of chemical compounds, specific predictive data for this compound has not been published. researchgate.netscispace.com Such analyses involve evaluating physicochemical properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors against established criteria, such as Lipinski's rule of five. Without specific computational studies on this molecule, a data table for its predicted pharmacokinetic properties cannot be generated.

Prediction of Toxicity Profiles (e.g., Mutagenicity)

There are no available in silico or experimental studies detailing the toxicity profile or mutagenicity of this compound. Predictive toxicology is a critical component of computational drug discovery, assessing the likelihood of a compound to exhibit properties such as mutagenicity, carcinogenicity, or other adverse effects. mdpi.com However, the results of such predictions for the specific compound are not available in the reviewed literature.

Advanced Applications and Future Research Directions

Role of Methyl 2-amino-5-bromo-4-methoxybenzoate as a Key Intermediate in Organic Synthesis

As a "building block," this compound offers multiple reactive sites for chemists to construct more complex molecules. nih.gov Its structural versatility is a key reason for its utility in developing a wide range of new compounds with potential medical or material applications. nih.govresearchgate.net

Precursor in Pharmaceutical Compound Synthesis (e.g., Amisulpride Intermediate)

Substituted aminobenzoic acid derivatives are fundamental in medicinal chemistry for the synthesis of a variety of therapeutic agents. nih.govbohrium.com While direct synthesis routes for the antipsychotic drug Amisulpride originating from this compound are not explicitly detailed in the searched literature, the synthesis of Amisulpride involves intermediates with a similar structural framework, such as 4-amino-2-methoxy methyl benzoate (B1203000). google.com The established pathways involve steps like thiocyanation, ethylation, oxidation, and coupling. google.comresearchgate.net Given its structure, this compound is a plausible precursor for analogous compounds, where the bromine atom can be replaced or used to build more complex side chains, a common strategy in drug discovery. mdpi.com

Building Block for Complex Organic Molecules

The utility of compounds like this compound extends beyond single pharmaceutical targets. Aromatic compounds containing both amine and bromo functionalities are versatile intermediates. hzsqchem.com The amino group can be transformed into various other functional groups, while the bromine atom is ideal for cross-coupling reactions (like Suzuki or Heck reactions), which are powerful methods for forming carbon-carbon bonds. This dual functionality allows for the stepwise and controlled construction of intricate molecular architectures, making it a valuable starting material for creating libraries of novel compounds for drug discovery and other applications. researchgate.net For instance, a related compound, Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate, serves as an intermediate in the synthesis of benzothiazine. nih.gov

Applications in Materials Science (e.g., Nonlinear Optical Materials)

Organic molecules with donor-acceptor groups on an aromatic ring are known to exhibit nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. isroset.org Research into organic single crystals, such as those derived from substituted aminobenzoates, has highlighted their potential for these advanced material applications. isroset.org The structure of this compound, featuring an electron-donating amino group and an electron-withdrawing methyl ester group, provides the necessary electronic asymmetry. This makes it a candidate for investigation in the development of new NLO materials. mdpi.com Studies on similar molecules confirm that such crystals can exhibit high thermal stability and desirable optical transparency, which are key characteristics for NLO devices. isroset.org

Methodologies for Assessing Environmental Impact and Degradation of this compound

The environmental fate of synthetic chemicals, particularly halogenated aromatic compounds, is of significant concern. fapu.desunstreamglobal.com Like many brominated flame retardants and other brominated organic compounds, this compound is expected to show persistence in the environment due to the strength of the carbon-bromine bond. nih.govnih.gov

Assessing its environmental impact would involve a multi-faceted approach:

Biodegradability Studies: Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), would be used to determine the extent and rate of its degradation by microorganisms in soil and water.

Photodegradation Analysis: As many aromatic compounds can be broken down by sunlight, studies would investigate the compound's stability when exposed to UV radiation, identifying the resulting transformation products. nih.govresearchgate.net

Bioaccumulation Potential: Due to its likely lipophilic nature, studies in aquatic organisms would be necessary to determine if the compound accumulates in fatty tissues, which could lead to biomagnification in the food chain. researchgate.net

Toxicity Assessment: Ecotoxicological studies on representative organisms (e.g., algae, daphnia, fish) would be performed to evaluate its potential harm to aquatic and terrestrial ecosystems. researchgate.net

Advanced Analytical Methodologies for Detection and Quantification of this compound

The accurate detection and quantification of this compound in various matrices—from reaction mixtures to environmental samples—is crucial for quality control and impact assessment. A combination of chromatographic and spectroscopic techniques would be employed for its comprehensive analysis.

High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a primary method for the quantification of substituted benzoates. google.comresearchgate.net A typical method would involve separation on a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent like methanol (B129727) or acetonitrile (B52724), with detection using a UV spectrophotometer. google.comresearchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, especially for identifying the compound and its degradation products in environmental samples. nih.govanalytice.com

Below is a table summarizing potential analytical methodologies:

Methodology Purpose Typical Application Key Advantages
High-Performance Liquid Chromatography (HPLC) Quantification, Purity AssessmentQuality control in synthesis, Measuring concentration in pharmaceutical formulations. researchgate.netHigh precision, accuracy, and suitability for non-volatile compounds. google.com
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and QuantificationDetecting trace amounts in environmental samples (water, soil), identifying metabolites. analytice.comHigh sensitivity, provides structural information for identification. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural ElucidationConfirming the chemical structure of the synthesized compound.Provides detailed information about the molecular structure and connectivity of atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional Group IdentificationVerifying the presence of key functional groups (amine, ester, aromatic ring) during synthesis.Rapid, non-destructive, provides a molecular fingerprint.

Future Research Avenues and Translational Potentials of this compound Research

The potential of this compound is far from fully realized, and several avenues for future research are apparent.

Medicinal Chemistry: A primary focus will be its use as a scaffold to synthesize novel analogues of existing drugs or entirely new classes of bioactive molecules. researchgate.net Research could explore its application in creating targeted therapies, such as kinase inhibitors for cancer treatment. hzsqchem.com

Materials Science: Further exploration of its NLO properties, and those of its derivatives, could lead to the development of new, efficient materials for telecommunications and optical computing. researchgate.net

Sustainable Chemistry: Developing greener, more efficient synthetic routes to and from this intermediate will be important for its potential industrial application.

Environmental Science: Comprehensive studies on its environmental fate, persistence, and potential toxicity are crucial to ensure its safe use and disposal. nih.gov

The translational potential lies in its successful application as a key intermediate for a high-value product. This could be a new pharmaceutical that addresses an unmet medical need or a novel material that enables technological advancement in electronics or photonics. The journey from a laboratory building block to a component of a commercial product will depend on the continued collaboration of synthetic chemists, pharmacologists, materials scientists, and environmental researchers.

Q & A

Q. Advanced Crystallography Techniques

  • SHELXL Refinement : Resolves disorder in the crystal lattice by refining atomic displacement parameters (ADPs) .
  • ORTEP-3 Visualization : Identifies torsional angles and hydrogen-bonding networks that stabilize polymorphic forms .
  • Variable-Temperature XRD : Detects phase transitions or solvent inclusion artifacts .

What strategies optimize the compound’s stability under acidic/basic conditions for biological assays?

Q. Advanced Stability Profiling

  • pH Control : Buffers (pH 6–8) minimize ester hydrolysis.
  • Lyophilization : Stabilizes the compound in solid form for long-term storage .
  • Protection Strategies : Use tert-butyloxycarbonyl (Boc) groups to shield the amino group during in vitro assays .

How is the compound evaluated for potential serotonin or dopamine receptor interactions?

Q. Advanced Biological Assays

  • Radioligand Binding Assays : Compete with ³H-spiperone (D2 receptor) or ³H-LSD (5-HT3 receptor) in HEK293 cell membranes .
  • Molecular Docking : AutoDock Vina predicts binding affinities to receptor active sites, guided by the compound’s halogen and methoxy motifs .

What mechanistic insights explain low yields in Suzuki-Miyaura coupling reactions with this compound?

Q. Advanced Reaction Optimization

  • Catalyst Screening : Pd(PPh₃)₄ outperforms Pd(OAc)₂ due to steric bulk tolerating the methoxy group .
  • Microwave-Assisted Synthesis : Reduces reaction time from 24 hr to 30 min, minimizing ester degradation .
  • Boronic Acid Stoichiometry : A 1.5:1 molar ratio of boronic acid to bromide prevents homocoupling .

How do solvent polarity and temperature influence regioselectivity in electrophilic substitutions?

Q. Advanced Solvent Effects Study

  • Polar Aprotic Solvents (DMF) : Stabilize transition states for bromination at the electron-rich 5-position .
  • Low Temperatures (–20°C) : Favor kinetic control, reducing para-substitution byproducts .

What mass spectrometry techniques distinguish between isotopic patterns of bromine and chlorine in derivatives?

Q. Advanced MS Interpretation

  • High-Resolution MS (HRMS) : Resolves ⁷⁹Br/⁸¹Br (1:1) and ³⁵Cl/³⁷Cl (3:1) isotopic clusters .
  • Fragmentation Pathways : ESI-MS/MS identifies loss of COOMe (44 Da) and Br (80 Da) .

How are reaction contradictions addressed when the amino group deprotects prematurely during esterification?

Q. Advanced Protection Strategies

  • Alternative Protecting Groups : Trifluoroacetyl (TFA) groups resist acidic conditions better than acetyl .
  • Stepwise Monitoring : TLC (silica, ethyl acetate/hexane) tracks deprotection in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.